2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) is a chemical compound with a unique structure that includes a piperazinedione core substituted with an aminopropyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diacid or its derivatives to form the piperazinedione ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminopropyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with biological receptors or enzymes, leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-
- 2,5-Piperazinedione,3-(3-aminopropyl)-6-ethyl-
- 2,5-Piperazinedione,3-(3-aminopropyl)-6-phenyl-
Uniqueness
2,5-Piperazinedione,3-(3-aminopropyl)-6-methyl-,(3S,6S)-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopropyl and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15N3O2 |
---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(3S,6S)-3-(3-aminopropyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H15N3O2/c1-5-7(12)11-6(3-2-4-9)8(13)10-5/h5-6H,2-4,9H2,1H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 |
InChI-Schlüssel |
URHJBOMJGTXIAL-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CCCN |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.